molecular formula C12H14O2 B1404404 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314763-74-0

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1404404
CAS No.: 1314763-74-0
M. Wt: 190.24 g/mol
InChI Key: JHTCRMCNEUULBJ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is a fascinating chemical compound used in diverse scientific research. Its unique structure and properties make it an ideal candidate for studying drug design, organic synthesis, and molecular biology. This compound has a molecular weight of 190.24 g/mol and is known for its high purity and stability .

Scientific Research Applications

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical reactions and methodologies.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Researchers explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid typically involves the reaction of 4-ethylbenzoic acid with bromoethane under alkaline conditions to obtain the corresponding alkyl bromide. This alkyl bromide is then converted to trans-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid through a cyclopropane ring-opening reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the carboxylic acid group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The cyclopropane ring in its structure is known for its strained nature, which can lead to unique reactivity and interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

  • 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid
  • 1-(4-Propylphenyl)cyclopropane-1-carboxylic acid
  • 1-(4-Butylphenyl)cyclopropane-1-carboxylic acid

These compounds share a similar cyclopropane ring structure but differ in the alkyl substituent on the phenyl ring. The uniqueness of this compound lies in its specific ethyl group, which can influence its reactivity, stability, and interactions in various applications.

Properties

IUPAC Name

1-(4-ethylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTCRMCNEUULBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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